Cas no 942012-69-3 (N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)

N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide structure
942012-69-3 structure
Product name:N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
CAS No:942012-69-3
MF:C22H27N3O5
MW:413.46688580513
CID:5459300
PubChem ID:18589289

N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
    • 942012-69-3
    • VU0504672-1
    • F2880-2909
    • AKOS024474862
    • N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
    • N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
    • N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
    • Inchi: 1S/C22H27N3O5/c1-28-18-7-3-16(4-8-18)20(25-11-13-30-14-12-25)15-23-21(26)22(27)24-17-5-9-19(29-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27)
    • InChI Key: WYDCDTNRVQJHBP-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C(C1C=CC(=CC=1)OC)CNC(C(NC1C=CC(=CC=1)OC)=O)=O

Computed Properties

  • Exact Mass: 413.19507097g/mol
  • Monoisotopic Mass: 413.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.1Ų

N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2880-2909-10μmol
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
10μl
$69.0 2023-04-30
Life Chemicals
F2880-2909-20mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
20mg
$99.0 2023-04-30
Life Chemicals
F2880-2909-100mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
100mg
$248.0 2023-04-30
Life Chemicals
F2880-2909-4mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
4mg
$66.0 2023-04-30
Life Chemicals
F2880-2909-3mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
3mg
$63.0 2023-04-30
Life Chemicals
F2880-2909-5mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
5mg
$69.0 2023-04-30
Life Chemicals
F2880-2909-50mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
50mg
$160.0 2023-04-30
Life Chemicals
F2880-2909-5μmol
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
5μl
$63.0 2023-04-30
Life Chemicals
F2880-2909-40mg
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
40mg
$140.0 2023-04-30
Life Chemicals
F2880-2909-20μmol
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
942012-69-3 90%+
20μl
$79.0 2023-04-30

Additional information on N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide

Professional Introduction to Compound with CAS No. 942012-69-3 and Product Name: N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide

Compound with the CAS number 942012-69-3 and the product name N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of multiple functional groups, including 4-methoxyphenyl and morpholin-4-yl moieties, suggests a high degree of chemical complexity that may contribute to its unique pharmacological properties.

The N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide structure is particularly noteworthy due to its ability to interact with biological targets in a highly specific manner. Recent studies have highlighted the importance of such polyfunctionalized molecules in the design of novel therapeutic agents. The 4-methoxyphenyl group, known for its ability to modulate enzyme activity and receptor binding, plays a crucial role in determining the compound's pharmacokinetic profile. Similarly, the morpholin-4-yl moiety is recognized for its capacity to enhance solubility and bioavailability, which are critical factors in drug formulation.

In the context of contemporary pharmaceutical research, compounds like N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide are being extensively explored for their potential in addressing various therapeutic challenges. The integration of advanced computational methods and high-throughput screening techniques has enabled researchers to identify promising candidates more efficiently. These methodologies have been instrumental in uncovering the mechanistic basis of the compound's interactions with biological systems, thereby facilitating the optimization of its pharmacological properties.

One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The presence of multiple reactive sites allows for the introduction of additional functional groups, which can be tailored to enhance specific pharmacological effects. For instance, modifications at the 4-methoxyphenyl positions could be exploited to fine-tune binding affinity, while alterations at the morpholin-4-yl group might be employed to improve metabolic stability. Such flexibility underscores the compound's significance as a building block for innovative drug discovery efforts.

Recent advancements in medicinal chemistry have underscored the importance of polyfunctionalized molecules in achieving desired therapeutic outcomes. The structural features of N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide, including its dual interaction capabilities with biological targets, position it as a promising candidate for further investigation. Studies have demonstrated that such compounds can exhibit enhanced efficacy and reduced side effects compared to traditional monofunctional agents. This has fueled interest in developing new methodologies for their synthesis and characterization.

The role of computational modeling in understanding the behavior of complex molecules like N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide cannot be overstated. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided invaluable insights into their interactions with biological targets. These insights have not only facilitated the rational design of new derivatives but also enhanced our understanding of their mechanisms of action. As a result, computational chemistry has become an indispensable tool in modern drug discovery.

The synthesis of N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodology have made it more feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with automated purification processes have significantly improved yield and purity. These advancements have opened up new avenues for exploring its potential applications in pharmaceutical research.

The pharmacological profile of N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide is still being elucidated through ongoing research efforts. Preliminary studies suggest that it may exhibit potent activity against a range of targets relevant to human health. For instance, its interactions with enzymes involved in inflammatory pathways have been observed, indicating potential therapeutic benefits in managing chronic inflammatory conditions. Additionally, its ability to modulate receptor activity has raised hopes for its use in treating neurological disorders.

The development of novel drug candidates requires a multidisciplinary approach that integrates expertise from various fields such as organic chemistry, biochemistry, pharmacology, and computational science. The case of CAS No 942012-69-3 exemplifies this collaborative effort, where interdisciplinary research has led to significant discoveries. Such collaborations are essential for advancing our understanding of complex biological systems and developing effective therapeutic interventions.

In conclusion, compound with CAS number 942012-69-3 and product name N'-(4-methoxyphenyl)-N-2-(4-methoxyphenyl)-2-(morpholin-4-yloxy)etylethanediamide represents a promising area of research with substantial potential for clinical applications. Its intricate molecular architecture and multifaceted interactions with biological targets make it an attractive candidate for further exploration. As pharmaceutical science continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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